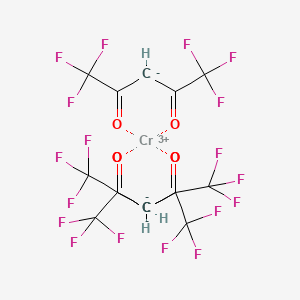
Chromium(III)hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(III)hexafluoroacetylacetonate, with the chemical formula Cr(C₅F₆O₂)₃, is a coordination complex where a central chromium(III) ion is bonded to three hexafluoroacetylacetonate ligands . This compound is known for its unique properties, including high thermal stability and volatility, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(III)hexafluoroacetylacetonate can be synthesized by reacting chromium(III) chloride (CrCl₃) with hexafluoroacetylacetone in an organic solvent such as dichloromethane. The reaction proceeds as follows:
CrCl3+3CF3COCHCOCF3→Cr(CF3COCHCOCF3)3+3Cl−
The reaction is typically carried out under controlled conditions to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the dissolution of chromium(III) acetylacetonate in a suitable organic solvent, followed by the slow addition of hexafluoroacetylacetone to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Chromium(III)hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium complexes using appropriate reducing agents.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of chromium complexes with different ligands .
Scientific Research Applications
Chromium(III)hexafluoroacetylacetonate has diverse applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Material Synthesis: The compound serves as a precursor for the synthesis of chromium-containing materials, including thin films and nanoparticles.
Biomedical Applications:
Photovoltaic and Optoelectronic Devices: Researchers are investigating its use in solar cells and light-emitting diodes to improve light absorption and device performance.
Mechanism of Action
The mechanism by which Chromium(III)hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic applications, the compound facilitates the formation of reactive intermediates that drive the chemical reactions . In biomedical applications, it may interact with cellular components to enhance drug delivery or imaging capabilities .
Comparison with Similar Compounds
Chromium(III)hexafluoroacetylacetonate can be compared with other similar compounds, such as:
Chromium(III)acetylacetonate: Unlike its non-fluorinated counterpart, this compound exhibits higher thermal stability and volatility.
Potassium hexafluoroacetylacetonate: This compound is used as a source of hexafluoroacetylacetonate ligands in the synthesis of other metal complexes.
Rubidium hexafluoroacetylacetonate: It is thermally less stable than this compound but shares similar ligand properties.
These comparisons highlight the unique properties of this compound, such as its high thermal stability and volatility, which make it suitable for specific applications .
Properties
Molecular Formula |
C15H3CrF18O6 |
|---|---|
Molecular Weight |
673.15 g/mol |
IUPAC Name |
chromium(3+);1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/3C5HF6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI Key |
GGQIHZBUYJMHAF-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















